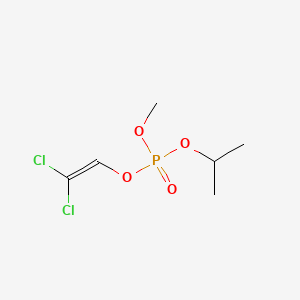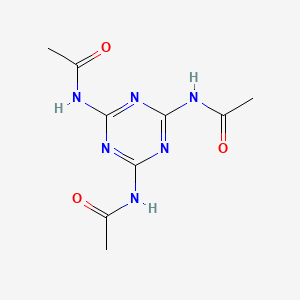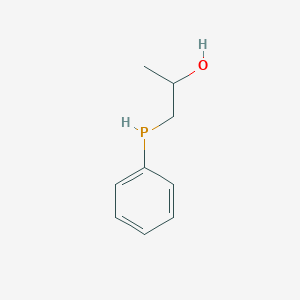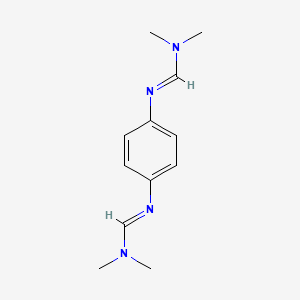
N',N'''-1,4-Phenylenebis(N,N-dimethylmethanimidamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,N’‘’-1,4-Phenylenebis(N,N-dimethylmethanimidamide) is a chemical compound known for its unique structure and properties It contains a phenylenebis core with two N,N-dimethylmethanimidamide groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’‘’-1,4-Phenylenebis(N,N-dimethylmethanimidamide) typically involves the reaction of 1,4-phenylenediamine with N,N-dimethylformamide dimethyl acetal under specific conditions. The reaction is carried out in an inert atmosphere, often using a solvent like toluene or dichloromethane. The reaction mixture is heated to reflux, and the progress is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of N’,N’‘’-1,4-Phenylenebis(N,N-dimethylmethanimidamide) may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N’,N’‘’-1,4-Phenylenebis(N,N-dimethylmethanimidamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
N’,N’‘’-1,4-Phenylenebis(N,N-dimethylmethanimidamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’,N’‘’-1,4-Phenylenebis(N,N-dimethylmethanimidamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N,N’-1,4-Phenylenebis(1,1-diphenylmethanimine)
- N,N’-1,4-Phenylenebis(benzenemethanimine)
- N,N’-1,4-Phenylenebis(methylene)bis(N,N-diethylethanaminium) dibromide
Uniqueness
N’,N’‘’-1,4-Phenylenebis(N,N-dimethylmethanimidamide) is unique due to its specific structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
1212-62-0 |
|---|---|
Molecular Formula |
C12H18N4 |
Molecular Weight |
218.30 g/mol |
IUPAC Name |
N'-[4-(dimethylaminomethylideneamino)phenyl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C12H18N4/c1-15(2)9-13-11-5-7-12(8-6-11)14-10-16(3)4/h5-10H,1-4H3 |
InChI Key |
SHQVAIFTLCRBSA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=CC=C(C=C1)N=CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


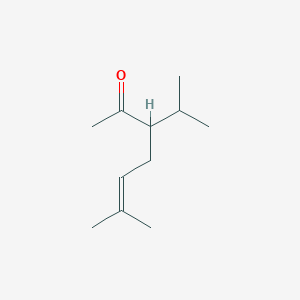


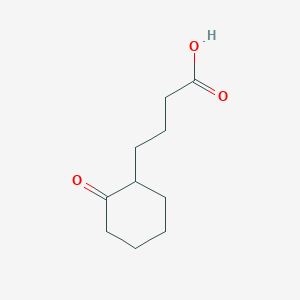
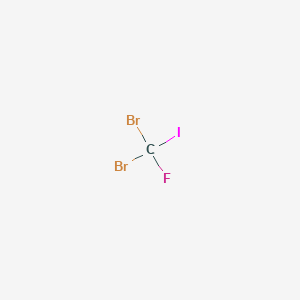
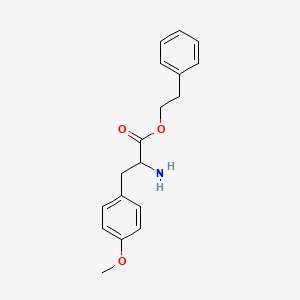
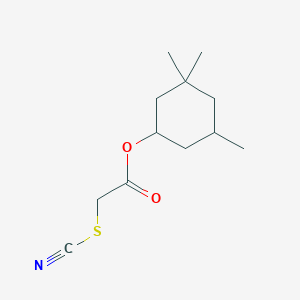

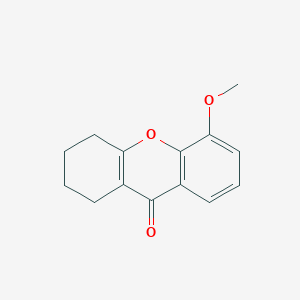

![Cyclohexanone,6-bis[(dibenzylamino)methyl]-, dihydrochloride](/img/structure/B14741187.png)
